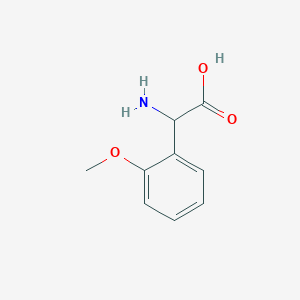

2-amino-2-(2-methoxyphenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSACLYOIBPCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-2-(2-methoxyphenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on related compounds and outlines detailed experimental protocols for the determination of these key parameters.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a derivative of glycine, its properties are dictated by the presence of an amino group, a carboxylic acid group, and a methoxyphenyl side chain.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 271583-17-6 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | Not Available (see note below) | - |

| Boiling Point | Not Available | - |

| Solubility | Predicted to have limited solubility in water and higher solubility in polar organic solvents. | General amino acid properties |

| pKa | Not Available | - |

| Computed XLogP3 | -1.7 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections describe methodologies for determining the key properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a compound. For amino acids that may decompose, Fast Scanning Calorimetry (FSC) is a preferred method.[3]

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] A phase transition, such as melting, results in a detectable change in heat flow.

Instrumentation:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Microbalance

Procedure:

-

Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point (e.g., 100 °C to 250 °C).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5]

-

For compounds prone to decomposition, employing a faster heating rate, as in FSC, can help to obtain a melting point before degradation occurs.[3]

Solubility Determination by the Gravimetric Method

The solubility of a compound in various solvents is a critical parameter. The gravimetric method is a reliable technique for determining solubility.[6]

Principle: An excess of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.

Instrumentation:

-

Constant temperature shaker bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone).

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[7]

-

After equilibration, centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent in a drying oven or under vacuum until a constant weight of the residue is achieved.

-

The solubility is calculated by dividing the mass of the residue by the volume of the supernatant withdrawn.

pKa Determination by Acid-Base Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, there are at least two pKa values corresponding to the carboxylic acid and amino groups.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values can be determined from the resulting titration curve.[8][9]

Instrumentation:

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the amino acid solution into a beaker with a stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Incrementally add a standard solution of a strong base (e.g., 0.1 M NaOH) from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

Plot the pH versus the volume of NaOH added.

-

The pKa of the carboxylic acid group (pKa1) is the pH at the midpoint of the first buffer region (half-equivalence point). The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffer region.[9]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]

- 3. Melting properties of amino acids and their solubility in water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08947H [pubs.rsc.org]

- 4. Differential scanning calorimetry [cureffi.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 8. scribd.com [scribd.com]

- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

A Technical Guide to the Synthesis of 2-amino-2-(2-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid, a substituted α-amino acid, also known as o-methoxyphenylglycine. This compound serves as a valuable building block in medicinal chemistry and drug discovery. This document outlines the prevalent synthetic methodologies, focusing on the classical Strecker synthesis, which offers an efficient route from commercially available precursors. Detailed, albeit generalized, experimental protocols are provided, alongside representative quantitative data from analogous syntheses to serve as a practical reference for laboratory work. The guide also includes workflow visualizations to clarify the synthetic pathway.

Introduction

This compound is a non-proteinogenic amino acid characterized by a methoxy-substituted phenyl ring attached to the α-carbon. This structural feature imparts specific steric and electronic properties, making it a person of interest for incorporation into peptidomimetics, pharmaceutical intermediates, and other bioactive molecules. While specific biological activities for the ortho-methoxy isomer are not extensively documented in publicly available literature, the general class of amino acid derivatives is recognized for its potential to influence anabolic hormone secretion and other physiological activities.[1] This guide focuses on the chemical synthesis of this compound, providing a foundational resource for researchers.

Racemic Synthesis via the Strecker Reaction

The most common and direct method for preparing racemic this compound is the Strecker synthesis. First discovered by Adolph Strecker in 1850, this versatile reaction forms an α-amino acid from an aldehyde, ammonia (B1221849), and cyanide in a two-step, one-pot process.[2]

The synthesis begins with 2-methoxybenzaldehyde (B41997) as the starting material. The reaction proceeds in two key stages:

-

Formation of α-aminonitrile: The aldehyde reacts with ammonia (often generated in situ from an ammonium (B1175870) salt like NH₄Cl) to form an imine. A cyanide salt (e.g., NaCN or KCN) then performs a nucleophilic attack on the imine carbon to yield the corresponding α-aminonitrile, 2-amino-2-(2-methoxyphenyl)acetonitrile.[2][3]

-

Hydrolysis: The intermediate α-aminonitrile is then hydrolyzed under acidic or basic conditions to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final amino acid product.[2][3]

Experimental Workflow: Strecker Synthesis

The logical flow of the Strecker synthesis is depicted below, outlining the transformation from the starting aldehyde to the final α-amino acid.

Detailed Experimental Protocol (Generalized)

Disclaimer: The following protocol is a generalized procedure adapted for the synthesis of the target compound based on the principles of the Strecker reaction. Specific reaction conditions may require optimization.

Step 1: Synthesis of 2-amino-2-(2-methoxyphenyl)acetonitrile

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (e.g., 0.1 mol) in methanol (B129727) (100 mL).

-

Add a solution of ammonium chloride (NH₄Cl, e.g., 0.11 mol) in water (50 mL) to the flask.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium cyanide (NaCN, e.g., 0.11 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

To the crude 2-amino-2-(2-methoxyphenyl)acetonitrile, add a 6 M aqueous hydrochloric acid (HCl) solution.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, monitoring the hydrolysis of the nitrile by TLC or HPLC.

-

After the reaction is complete, cool the solution to room temperature and then further in an ice bath to precipitate the amino acid hydrochloride salt.

-

Filter the precipitate and wash with a small amount of cold water.

-

To obtain the free amino acid (zwitterion), dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (typically pH 5-6) with a base (e.g., dilute ammonium hydroxide).

-

Collect the precipitated solid by filtration, wash with cold water and then ethanol, and dry under vacuum to yield the final product.

Quantitative Data (Based on Analogous Syntheses)

| Analyte / Parameter | Value | Compound Reference | Source |

| Yield (α-aminonitrile) | ~85% | 2-(2-Amino-4-methoxyphenyl)acetonitrile | BenchChem |

| Yield (Amino Acid) | 20-25% (from aldehyde) | D-(-)-2-amino-2-(p-methoxyphenyl)-acetic acid | US Patent 3,890,379A |

| Purity | >95% (after purification) | General Strecker Products | N/A |

| Reaction Time (Step 1) | 12 - 24 hours | Generalized Protocol | N/A |

| Reaction Time (Step 2) | 4 - 8 hours | Generalized Protocol | N/A |

Asymmetric Synthesis Approaches

For applications requiring enantiomerically pure forms of the amino acid, asymmetric synthesis strategies must be employed. Common methods include:

-

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective addition of the cyanide nucleophile. The auxiliary is removed in a subsequent step.

-

Chiral Catalysis: A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other.

-

Enzymatic Resolution: A racemic mixture of the amino acid or a derivative is treated with an enzyme (e.g., an L-amino acid oxidase) that selectively acts on one enantiomer, allowing for the separation of the other.

Asymmetric Synthesis Workflow Example

This diagram illustrates a conceptual workflow for an asymmetric Strecker reaction using a chiral auxiliary.

Conclusion

The synthesis of this compound is readily achievable through established organic chemistry methodologies, primarily the Strecker synthesis. This approach provides a reliable route to the racemic product from inexpensive starting materials. While this guide offers a foundational protocol, laboratory optimization is recommended to achieve desired yields and purity. For enantiomerically pure products, the exploration of asymmetric methods is necessary. The lack of specific biological data for this particular isomer highlights an area for future research, where this guide can serve as a starting point for the synthesis of material for biological screening and drug discovery programs.

References

Spectroscopic Characterization of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the spectroscopic characterization of 2-amino-2-(2-methoxyphenyl)acetic acid, a key building block in synthetic organic chemistry and drug discovery. While a comprehensive search of publicly available databases and literature did not yield specific experimental spectra for this compound, this document outlines the expected spectroscopic data based on its chemical structure. It also provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar molecules. This guide is intended to serve as a practical resource for researchers working with this compound, enabling them to effectively analyze and interpret their own experimental data.

Introduction

This compound is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral center and a methoxy-substituted aromatic ring, makes it a valuable synthon for the preparation of a variety of biologically active molecules, including peptide mimics and pharmaceutical intermediates. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound before its use in further synthetic steps. This guide focuses on the three primary spectroscopic techniques used for this purpose: NMR, IR, and MS.

Predicted Spectroscopic Data

Due to the unavailability of published experimental spectra for this compound, this section provides predicted data based on the analysis of its structural features. These predictions can serve as a reference for researchers when interpreting their own experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.2-7.4 | Ar-H |

| 6.8-7.0 | Ar-H |

| 5.0-5.2 | α-CH |

| 3.8-3.9 | -OCH₃ |

| 2.0-4.0 (broad) | -NH₂, -COOH |

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds.

| IR Absorption Data (Predicted) | | :--- | :--- | | Frequency Range (cm⁻¹) | Functional Group Assignment | | 3400-2400 (broad) | O-H stretch (Carboxylic Acid) | | 3300-3000 (broad) | N-H stretch (Amine) | | 3100-3000 | C-H stretch (Aromatic) | | 2950-2850 | C-H stretch (Aliphatic) | | 1725-1700 | C=O stretch (Carboxylic Acid) | | 1600-1450 | C=C stretch (Aromatic Ring) | | 1640-1550 | N-H bend (Amine) | | 1250-1000 | C-O stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| Mass Spectrometry Data (Predicted) | | :--- | :--- | | m/z (Mass-to-Charge Ratio) | Assignment | | 181.07 | [M]⁺ (Molecular Ion) | | 136 | [M - COOH]⁺ | | 121 | [M - COOH - CH₃]⁺ | | 108 | [C₇H₈O]⁺ | | 91 | [C₇H₇]⁺ | | 77 | [C₆H₅]⁺ |

Note: The molecular formula of this compound is C₉H₁₁NO₃, and its calculated molecular weight is approximately 181.19 g/mol .[1]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for amino acids like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of exchangeable proton signals (-NH₂ and -COOH).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal-to-noise can be improved by increasing the number of scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger spectral width (e.g., 0-200 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically necessary to obtain a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the finely ground solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for amino acids as it is a soft ionization technique that typically produces an intact molecular ion.

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode. For amino acids, positive mode is often used to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

References

In-Depth Technical Guide: Biological Activities of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural features, combining an amino acid moiety with a methoxy-substituted phenyl ring, have prompted the exploration of its derivatives for a range of therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and anticonvulsant agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated workflows and logical relationships to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for several key biological activities. While extensive research on a wide range of direct derivatives is still emerging, preliminary studies on related compounds suggest the therapeutic potential of this chemical class. The primary areas of investigation include anticancer, antimicrobial, and anticonvulsant activities.

Anticancer Activity

The search for novel anticancer agents has led to the synthesis and evaluation of various amino acid derivatives. While specific data on a broad series of this compound derivatives is limited, related studies on amino acid conjugates and derivatives with similar structural motifs have shown promising results. For instance, the conjugation of amino acids to known anticancer agents or the incorporation of amino acid scaffolds into novel heterocyclic systems has been a strategy to enhance efficacy and selectivity.

Table 1: Anticancer Activity of Representative Amino Acid Derivatives (Note: Data for direct derivatives of this compound is not extensively available in the public domain. The following table includes data from related amino acid derivatives to illustrate potential activity ranges.)

| Compound Class | Cancer Cell Line | Activity Metric (IC50 in µM) | Reference |

| Aminothiazole-Amino Acid Conjugates | Cisplatin-Resistant (A2780) | 11.52 | [1] |

| Aminothiazole-Amino Acid Conjugates | Ovarian (A2780) | 15.57 | [1] |

| Aminobenzylnaphthols (Betti Bases) | Pancreatic (BxPC-3) | 13.26 - 54.55 | [2] |

| Aminobenzylnaphthols (Betti Bases) | Colon (HT-29) | 11.55 - 58.11 | [2] |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | Breast (MCF-7) | 0.48 | [3] |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | Cervical (HeLa) | 0.74 | [3] |

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Amino acid derivatives, including Schiff bases and other conjugates, have been explored for their potential to inhibit the growth of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Representative Amino Acid Derivatives (Note: Data for direct derivatives of this compound is not extensively available. The following table includes data from related amino acid derivatives to illustrate potential activity.)

| Compound Class | Microorganism | Activity Metric (MIC in µg/mL) | Reference |

| Schiff Bases of 4-Aminoantipyrine | Enterococcus faecalis | 10.2 | [4] |

| Schiff Bases of Helicin | Staphylococcus aureus | Zone of Inhibition: 20 mm | [5] |

| Schiff Bases of Helicin | Salmonella typhi H | Zone of Inhibition: 20 mm | [5] |

Anticonvulsant Activity

Several classes of amino acid derivatives have been investigated for their potential to manage seizures. The maximal electroshock (MES) seizure test is a common preclinical model used to evaluate the efficacy of potential anticonvulsant compounds.

Table 3: Anticonvulsant Activity of Representative Amino Acid Derivatives (Note: Data for direct derivatives of this compound is not extensively available. The following table includes data from related amino acid derivatives to illustrate potential activity.)

| Compound Class | Test Model | Activity Metric (ED50 in mg/kg) | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES (mice, i.p.) | 100-300 | [6] |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | MES (mice, i.p.) | 15.4 | [7] |

| 2-amino 3-hydroxypropanamide (B15828) derivatives | MES (mice, p.o.) | >10, <100 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols relevant to the biological evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[10]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[10]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12]

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[13]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.[14]

-

Inoculation: Each well is inoculated with the microbial suspension.[15]

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.[14]

-

MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model for generalized tonic-clonic seizures.[16]

-

Animal Preparation: Rodents (mice or rats) are used for this assay. The test compound is administered at various doses and at a specific time before the test.[17][18]

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic and saline solution.[16]

-

Electrical Stimulation: A high-frequency alternating current is delivered for a short duration to induce a seizure.[16]

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.[16]

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated.[18]

Visualizations: Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and logical connections, the following diagrams are provided.

Anticancer Screening Workflow

Antimicrobial Screening Workflow

Anticonvulsant Screening Workflow

Conclusion and Future Directions

The available literature suggests that derivatives of amino acids, including those with structural similarities to this compound, represent a promising area for the discovery of new therapeutic agents. The core structure is amenable to a variety of chemical modifications, allowing for the generation of diverse libraries for biological screening.

Future research should focus on the systematic synthesis and evaluation of a broad range of this compound derivatives to establish clear structure-activity relationships. This would involve the preparation of amides, esters, Schiff bases, and heterocyclic derivatives, followed by their screening in a panel of anticancer, antimicrobial, and anticonvulsant assays. The elucidation of the mechanisms of action for the most potent compounds will be critical for their further development as clinical candidates. The integration of computational modeling and QSAR studies could also accelerate the identification of lead compounds with improved potency and pharmacokinetic profiles. This technical guide serves as a foundational resource to support and guide these future research endeavors.

References

- 1. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. apec.org [apec.org]

- 13. myadlm.org [myadlm.org]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. benchchem.com [benchchem.com]

In-Depth Technical Guide: Structural Analogs of 2-amino-2-(2-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-amino-2-(2-methoxyphenyl)acetic acid, a glycine (B1666218) derivative with potential applications in drug discovery. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their interactions with metabotropic glutamate (B1630785) receptors (mGluRs).

Core Concepts and Structure-Activity Relationships

This compound belongs to the class of phenylglycine derivatives. These compounds are known to interact with various biological targets, most notably the metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate synaptic plasticity and neuronal excitability. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these analogs for different mGluR subtypes.

The 2-methoxy substitution on the phenyl ring is a key structural feature. Variations of this substitution, along with modifications at the alpha-carbon and the carboxylic acid and amino groups, allow for the fine-tuning of the pharmacological profile of these analogs. Structure-activity relationship studies have shown that even minor changes to the structure can significantly impact the biological activity.

Quantitative Data Summary

The following table summarizes the biological activity of various phenylglycine derivatives, including analogs of this compound, on metabotropic glutamate receptors. This data is compiled from various studies and is intended for comparative analysis.

| Compound ID | Structure | Target | Activity Type | IC50 / KD (µM) |

| MCPG | (RS)-α-Methyl-4-carboxyphenylglycine | mGluR Group I & II | Antagonist | - |

| MPPG | (RS)-α-Methyl-4-phosphonophenylglycine | Group III mGluR | Antagonist | 9.2 |

| MSPG | (RS)-α-Methyl-4-sulphonophenylglycine | Group III mGluR | Antagonist | - |

| MTPG | (RS)-α-Methyl-4-tetrazolylphenylglycine | Group II mGluR | Antagonist | 77 |

| UBP1110 | (RS)-α-Methyl-3-chloro-4-phosphonophenylglycine | Group III mGluR | Antagonist | 7.4 |

| UBP1111 | (RS)-α-Methyl-3-methoxy-4-phosphonophenylglycine | Group III mGluR | Antagonist | 5.4 |

| UBP1112 | (RS)-α-Methyl-3-methyl-4-phosphonophenylglycine | Group III mGluR | Antagonist | 5.1 |

Experimental Protocols

Synthesis of Phenylglycine Derivatives via Bucherer-Bergs Reaction

This protocol describes a general method for the synthesis of α-amino acids from a ketone or aldehyde, which can be adapted for the synthesis of this compound and its analogs.

Materials:

-

Substituted benzaldehyde (B42025) (e.g., 2-methoxybenzaldehyde)

-

Potassium cyanide (KCN)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve the substituted benzaldehyde in ethanol.

-

Add a solution of potassium cyanide and ammonium carbonate in water to the flask.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the hydantoin (B18101) intermediate.

-

Filter the precipitate, wash with cold water, and dry.

-

Hydrolyze the hydantoin intermediate by heating with a strong acid (e.g., HCl) or base (e.g., NaOH) to yield the desired amino acid.

-

Purify the final product by recrystallization.

Biological Evaluation: Intracellular Calcium Mobilization Assay

This assay is used to determine the agonist or antagonist activity of the synthesized compounds on Gq-coupled metabotropic glutamate receptors, which signal through the release of intracellular calcium.

Materials:

-

HEK293 cells stably expressing the target mGluR subtype

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds (synthesized analogs)

-

Glutamate (agonist)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed the HEK293 cells in 96-well plates and grow to confluence.

-

Load the cells with Fura-2 AM by incubating them in HBSS containing the dye for 60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

For agonist testing, add the test compounds at various concentrations to the wells and measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

For antagonist testing, pre-incubate the cells with the test compounds before adding a known concentration of glutamate.

-

The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of metabotropic glutamate receptors and a typical experimental workflow for the synthesis and evaluation of this compound analogs.

Caption: Figure 1: G-protein Coupled Receptor (GPCR) Signaling Pathway for mGluRs.

Caption: Figure 2: Experimental Workflow for Synthesis and Evaluation.

Uncharted Territory: The Therapeutic Potential of 2-amino-2-(2-methoxyphenyl)acetic acid Remains Undiscovered

Despite a comprehensive review of available scientific literature, there is currently no publicly accessible research detailing the therapeutic applications, mechanism of action, or specific biological activity of 2-amino-2-(2-methoxyphenyl)acetic acid. This compound, a derivative of the fundamental amino acid glycine (B1666218), is commercially available for research purposes but appears to be in the nascent stages of scientific investigation, with no significant in-vitro, in-vivo, or clinical studies published to date.

Our in-depth search for information on this specific molecule has revealed a significant knowledge gap. While the broader class of glycine derivatives has been a subject of interest in various therapeutic areas, including neuroscience and oncology, data pertaining to the 2-methoxy substituted phenylglycine analog is absent from the current scientific record. Consequently, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the lack of foundational research.

The Landscape of Glycine and its Derivatives: A Context for Future Research

Glycine itself is a crucial neurotransmitter with both inhibitory and excitatory functions in the central nervous system. It plays a vital role in numerous physiological processes, and its modulation is a key area of research for conditions such as schizophrenia, sleep disorders, and metabolic syndrome. The therapeutic potential of various glycine derivatives is often explored through screening assays designed to assess their biological activity. These can include cytotoxicity assays, DNA and protein interaction studies, and high-throughput screening methods to identify modulators of specific receptors, such as the glycine receptor.

While no specific experimental protocols for this compound are available, the general methodologies for studying novel glycine derivatives would likely follow a standardized drug discovery workflow.

A Hypothetical Workflow for Investigating a Novel Glycine Derivative

Should research on this compound commence, a logical experimental progression could be visualized as follows:

Caption: A potential experimental workflow for the initial investigation of a novel compound like this compound.

This generalized workflow highlights the necessary steps from initial compound characterization to more complex in-vivo and mechanistic studies. However, for this compound, the scientific community has yet to publish findings related to even the initial stages of such a process.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents an unexplored corner of chemical biology. Its structural similarity to glycine suggests a potential for neurological activity, but this remains purely speculative. The absence of data underscores the vast number of chemical entities with unknown biological functions and the extensive research required to translate a molecule from a laboratory chemical to a potential therapeutic agent. Future research is essential to elucidate the properties of this compound and determine if it holds any promise for future drug development. Until such studies are conducted and published, a detailed technical guide on its therapeutic applications cannot be responsibly compiled.

In Silico Modeling of 2-amino-2-(2-methoxyphenyl)acetic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 2-amino-2-(2-methoxyphenyl)acetic acid with potential biological targets. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, presents hypothetical data in a structured format, and visualizes the relevant signaling pathways.

Introduction

This compound is a derivative of glycine (B1666218) and phenylglycine. Phenylglycine derivatives have been shown to interact with glutamate (B1630785) receptors, which are crucial for neurotransmission in the central nervous system. Specifically, the N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs) are key targets for modulators due to their roles in synaptic plasticity, learning, and memory.[1][2] The structural similarity of this compound to glycine, a co-agonist of the NMDA receptor, suggests its potential to modulate the activity of this receptor at the glycine binding site.[3][4][5] This guide details a computational workflow to investigate these potential interactions.

Predicted Interactions and Binding Affinities

The following tables summarize the hypothetical quantitative data from molecular docking and molecular dynamics simulations of this compound with the NMDA receptor (GluN1/GluN2A) and the metabotropic glutamate receptor 5 (mGluR5).

Table 1: Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| NMDA Receptor (GluN1) | 7EOQ | -7.8 | Arg523, Ser511, Thr518 | Arg523 (NH1, NH2), Thr518 (OG1) | Pro516, Trp731 |

| mGluR5 | 6N51 | -6.5 | Ser165, Tyr236, Arg387 | Ser165 (OG), Tyr236 (OH) | Pro164, Trp110 |

Table 2: Molecular Dynamics Simulation Analysis (50 ns)

| System | Average RMSD (Å) | Average RMSF (Å) | Predominant Interactions |

| NMDA Receptor + Ligand | 1.8 ± 0.3 | 1.2 (Binding Site) | Stable H-bonds with Arg523, water-mediated bridges |

| mGluR5 + Ligand | 2.1 ± 0.4 | 1.5 (Binding Site) | Intermittent H-bonds with Ser165, hydrophobic contacts |

Experimental Protocols

Molecular Docking

This protocol outlines the steps for performing molecular docking of this compound with the NMDA receptor using AutoDock Vina.

3.1.1. Software and Resources:

-

AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the docking calculations.[6][7][8][9]

-

RCSB Protein Data Bank: To obtain the receptor structure (e.g., PDB ID: 7EOQ for the human GluN1/GluN2A NMDA receptor).[10]

-

PyMOL or Chimera: For visualization and analysis.

3.1.2. Protocol:

-

Receptor Preparation:

-

Download the PDB file (e.g., 7EOQ) from the RCSB PDB.

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Add Kollman charges.

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure.

-

Open the ligand file in AutoDock Tools.

-

Detect the root and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Load the prepared receptor PDBQT file into ADT.

-

Identify the binding site of interest (e.g., the glycine binding site on the GluN1 subunit).

-

Define the grid box dimensions to encompass the binding site. A typical size would be 25 x 25 x 25 Å centered on the binding site.

-

-

Docking Execution:

-

Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box parameters.

-

Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

The output file will contain the predicted binding poses and their corresponding binding affinities.

-

Visualize the docked poses and interactions using PyMOL or Chimera.

-

Molecular Dynamics Simulation

This protocol describes a 50 ns molecular dynamics simulation of the docked complex using GROMACS.[1][3][11][12][13]

3.2.1. Software and Resources:

-

GROMACS: For performing the MD simulation.

-

CHARMM36 force field: For parameterizing the protein and ligand.

-

LigParGen or CGenFF server: To generate ligand topology and parameters.

3.2.2. Protocol:

-

System Preparation:

-

Use the best-docked pose of the ligand-receptor complex from the molecular docking study.

-

Generate the ligand topology and parameter files using a server like CGenFF.

-

Use the GROMACS pdb2gmx tool to generate the protein topology using the CHARMM36 force field.

-

Combine the protein and ligand topologies and coordinate files.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein to the box edge).

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological concentration.

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system (e.g., for 100 ps).

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system (e.g., for 1 ns).

-

-

-

Production MD:

-

Run the production MD simulation for 50 ns.

-

-

Analysis:

-

Analyze the trajectory to calculate RMSD, RMSF, and study the interactions between the ligand and the receptor over time.

-

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways associated with the NMDA and metabotropic glutamate receptors, which are the putative targets of this compound.

References

- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 2. Molecular dynamics simulations of the ligand-binding domain of the ionotropic glutamate receptor GluR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GROMACS Tutorials [mdtutorials.com]

- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 9. youtube.com [youtube.com]

- 10. rcsb.org [rcsb.org]

- 11. Protein-Ligand Complex [mdtutorials.com]

- 12. LigParGen Server [zarbi.chem.yale.edu]

- 13. m.youtube.com [m.youtube.com]

Thermal Stability and Degradation Profile of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a glycine (B1666218) derivative with potential applications in pharmaceutical development.[1][2] Understanding the thermal stability and degradation profile of this compound is critical for establishing appropriate storage conditions, formulating stable dosage forms, and ensuring the safety and efficacy of potential drug products. This technical guide synthesizes the currently available information on the thermal properties of this compound and provides a framework for its experimental investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1][3][4] |

| Molecular Weight | 181.19 g/mol | [1][3][4] |

| CAS Number | 271583-17-6 | [1][3][4] |

| Appearance | White solid (predicted) | [5] |

| Melting Point | Not available | |

| Boiling Point | 339.5±37.0 °C (Predicted) | [5] |

| pKa | 2.09±0.10 (Predicted) | [5] |

Storage and Stability

Based on supplier data, this compound exhibits long-term stability under specific storage conditions. In a lyophilized state at -20°C and kept desiccated, the chemical is reported to be stable for 36 months.[1] When in solution, it is recommended to store at -20°C and use within one month to prevent loss of potency.[1] For general laboratory use, storage in a dark place under an inert atmosphere at room temperature is also suggested.[5]

Proposed Experimental Workflow for Thermal Analysis

To comprehensively characterize the thermal stability and degradation profile of this compound, a systematic experimental approach is necessary. The following workflow outlines the key analytical techniques and their roles in this investigation.

References

Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Characteristics

2-amino-2-(2-methoxyphenyl)acetic acid, as an amino acid derivative, is expected to exhibit amphoteric properties, with its solubility being significantly influenced by the pH of the solvent system. The presence of both a polar amino group and a carboxylic acid group suggests some degree of aqueous solubility. Conversely, the methoxyphenyl group introduces a hydrophobic character, which may enhance its solubility in certain organic solvents.

General solubility trends for similar compounds suggest the following:

-

Aqueous Solubility : Limited to moderate solubility in neutral water is anticipated. Solubility is expected to increase in both acidic and basic aqueous solutions due to the formation of the corresponding ammonium (B1175870) salt and carboxylate salt, respectively.

-

Organic Solvent Solubility : Based on related methoxyphenyl and amino acid compounds, good solubility can be expected in polar organic solvents such as ethanol (B145695) and methanol. Solubility in less polar solvents like acetone (B3395972) and chloroform (B151607) may be moderate, while it is likely to be poor in non-polar solvents such as hydrocarbons.

Quantitative Solubility Data

Precise, experimentally determined solubility data is crucial for applications such as formulation development, dosage form design, and interpreting results from biological assays. The following table provides a standardized format for presenting such data. Researchers are encouraged to populate this table with their own experimental findings.

| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | Neutral | HPLC, UV-Vis | |

| 0.1 M HCl | 25 | ~1 | HPLC, UV-Vis | |

| 0.1 M NaOH | 25 | ~13 | HPLC, UV-Vis | |

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | HPLC, UV-Vis | |

| Ethanol | 25 | N/A | HPLC, UV-Vis | |

| Methanol | 25 | N/A | HPLC, UV-Vis | |

| Acetone | 25 | N/A | HPLC, UV-Vis | |

| Chloroform | 25 | N/A | HPLC, UV-Vis |

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized methods should be employed for determining the solubility of this compound. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2][3]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium (typically 24 to 48 hours).[1][2]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[1]

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Logical flow of the solubility measurement process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid via Strecker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid and a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a methoxy-substituted phenyl ring, makes it a key intermediate for the synthesis of various biologically active compounds. The Strecker synthesis, a classic and versatile method for the preparation of α-amino acids, provides a straightforward route to this compound from readily available starting materials. This three-component reaction involves the condensation of an aldehyde, an amine source, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[1][2] This document provides a detailed protocol for the synthesis of this compound using this methodology.

Principle of the Method

The Strecker synthesis of this compound proceeds in two main stages:

-

Formation of α-aminonitrile: 2-methoxybenzaldehyde (B41997) is reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) and a cyanide source (e.g., sodium cyanide) to form the intermediate, 2-amino-2-(2-methoxyphenyl)acetonitrile. This step involves the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.[1][2]

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the final product, this compound.[1]

Experimental Protocol

Materials:

-

2-Methoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

Step 1: Synthesis of 2-amino-2-(2-methoxyphenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

-

To this solution, add sodium cyanide (1.2 eq) portion-wise while stirring and maintaining the temperature at 0-5 °C using an ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

To the crude 2-amino-2-(2-methoxyphenyl)acetonitrile, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the completion of the hydrolysis by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide to precipitate the amino acid.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

Data Presentation

| Parameter | Value |

| Starting Material | 2-Methoxybenzaldehyde |

| Final Product | This compound |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol [3] |

| Typical Yield | 60-80% (overall) |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | 7.4-7.2 (m, 2H, Ar-H), 7.0-6.8 (m, 2H, Ar-H), 5.1 (s, 1H, CH), 3.8 (s, 3H, OCH₃), 3.5-3.0 (br s, 2H, NH₂), 12.5 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 175.0 (C=O), 156.5 (C-OCH₃), 130.0, 129.0, 121.0, 111.0 (Ar-C), 57.0 (CH-NH₂), 55.5 (OCH₃) |

| IR (KBr, cm⁻¹) ν | 3400-2800 (O-H, N-H, C-H stretch), 1710 (C=O stretch), 1600, 1490 (aromatic C=C stretch) |

| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₉H₁₂NO₃: 182.08; found: 182.08 |

Experimental Workflow

Caption: Experimental workflow for the Strecker synthesis of this compound.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

-

Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all organic solvents in a well-ventilated area, away from ignition sources.

References

Chiral Resolution of Racemic 2-amino-2-(2-methoxyphenyl)acetic Acid by High-Performance Liquid Chromatography (HPLC)

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the chiral resolution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The enantiomeric purity of such compounds is critical for ensuring the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. This application note outlines a suitable HPLC method, including recommended columns, mobile phases, and system parameters, based on established principles for the separation of structurally similar amino acid derivatives.

The protocols provided herein are intended as a starting point for method development and optimization. Due to the unique nature of each chiral separation, some degree of method refinement may be necessary to achieve optimal resolution and peak shape for your specific application.

Principle of Chiral Separation by HPLC

The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase. These diastereomeric complexes have different energies and, therefore, different affinities for the stationary phase, leading to differential retention times and subsequent separation. The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving successful enantiomeric resolution.

For the separation of underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs are particularly effective due to their ability to engage in multiple types of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[1][2] Polysaccharide-based and crown-ether-based CSPs also represent viable alternatives for the separation of phenylglycine derivatives.[3][4]

Experimental Protocols

Recommended Equipment and Materials

-

HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector or a photodiode array (PDA) detector.

-

Chiral Columns:

-

Primary Recommendation: Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based column)

-

Alternative Options: Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives), Crown Ether-based CSP.

-

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Additives: Formic acid (FA), trifluoroacetic acid (TFA), and ammonium (B1175870) acetate (B1210297) of high purity.

-

Sample: Racemic this compound standard.

-

Sample Diluent: A mixture of the mobile phase components is recommended.

Standard Solution Preparation

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample diluent.

-

From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following tables outline starting conditions for the chiral separation of this compound. Method 1 is the primary recommendation, while Methods 2 and 3 provide alternative approaches.

Table 1: HPLC Method Parameters - Primary Recommendation

| Parameter | Recommended Condition |

| Column | Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic, e.g., 80:20 (A:B). Adjust ratio to optimize retention and resolution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm or 275 nm (based on UV spectrum of the compound) |

| Injection Volume | 5-10 µL |

Table 2: HPLC Method Parameters - Alternative Method 1

| Parameter | Recommended Condition |

| Column | Polysaccharide-based CSP (e.g., Lux® Cellulose-2), 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic, e.g., 60:40 (A:B). Adjust ratio as needed. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm or 275 nm |

| Injection Volume | 5-10 µL |

Table 3: HPLC Method Parameters - Alternative Method 2

| Parameter | Recommended Condition |

| Column | Crown Ether-based CSP (e.g., ChiroSil® SCA(-)), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Perchloric acid solution (e.g., 5 mM) in Methanol/Water (e.g., 80:20 v/v) |

| Gradient | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm or 275 nm |

| Injection Volume | 5-10 µL |

Method Development and Optimization Workflow

The following diagram illustrates a logical workflow for the development and optimization of the chiral HPLC method.

Data Presentation and System Suitability

All quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the results from the method development and validation experiments.

Table 4: Example Data Summary and System Suitability Criteria

| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |

| Retention Time (min) | e.g., 8.5 | e.g., 10.2 | Report Values |

| Peak Area | e.g., 550000 | e.g., 548000 | Report Values |

| Tailing Factor (USP) | e.g., 1.1 | e.g., 1.2 | ≤ 2.0 |

| Theoretical Plates (USP) | e.g., >5000 | e.g., >5000 | > 2000 |

| Resolution (Rs) | \multicolumn{2}{c | }{e.g., >2.0} | ≥ 1.5 |

Conclusion

The successful chiral resolution of racemic this compound can be achieved using HPLC with a suitable chiral stationary phase. A teicoplanin-based CSP under reversed-phase conditions is a highly recommended starting point for method development. By following the outlined protocols and the method development workflow, researchers can establish a robust and reliable analytical method for the enantiomeric purity assessment of this important pharmaceutical intermediate. Further optimization of mobile phase composition and temperature may be required to achieve the desired separation performance.

References

Application Notes and Protocols for the Fmoc Protection of 2-amino-2-(2-methoxyphenyl)acetic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the N-α-Fmoc protection of the non-natural amino acid 2-amino-2-(2-methoxyphenyl)acetic acid, a valuable building block for the synthesis of specialty peptides. The protocols cover the selection of reagents, reaction conditions, purification methods, and analytical characterization of the resulting Fmoc-protected amino acid. Furthermore, this guide addresses the critical issue of racemization, a common challenge with phenylglycine derivatives, and outlines strategies for its mitigation. Application of the Fmoc-protected product in solid-phase peptide synthesis (SPPS) is also discussed, providing a comprehensive resource for researchers incorporating this unique amino acid into their peptide-based drug discovery and development programs.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] This Fmoc/tBu chemistry offers milder deprotection conditions compared to the traditional Boc/Bzl strategy, making it suitable for the synthesis of a wide range of peptides, including those with sensitive residues.[1]

This compound is a non-proteinogenic amino acid that, when incorporated into peptides, can impart unique conformational constraints and biological activities. Its methoxy-substituted phenyl ring can influence peptide structure and receptor interactions. The successful incorporation of this and other non-natural amino acids into peptide sequences relies on the efficient and stereochemically pure synthesis of their Fmoc-protected derivatives.

A significant challenge in the synthesis and use of Fmoc-protected phenylglycine derivatives, including this compound, is the propensity for racemization at the α-carbon.[2][3] This can occur during both the Fmoc protection step and, more significantly, during the subsequent coupling reactions in SPPS.[3] This document will provide protocols designed to minimize racemization and ensure the synthesis of high-purity Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid for successful peptide synthesis.

Materials and Reagents

-

This compound

-

9-fluorenylmethoxycarbonyl succinimide (B58015) (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Triethylamine (TEA) (optional, for Fmoc-Cl)

-

Dioxane or Acetone

-

Water (deionized)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

-

Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

-

HPLC grade solvents (acetonitrile, water) and trifluoroacetic acid (TFA)

Experimental Protocols

Fmoc Protection of this compound

This protocol describes a general method for the N-α-Fmoc protection of this compound using Fmoc-OSu, which is generally preferred over Fmoc-Cl due to its higher stability and reduced side reactions.[4]

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 10% aqueous sodium carbonate solution and dioxane. Stir the mixture until the amino acid is completely dissolved.

-

Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirred amino acid solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, add water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted Fmoc-OSu and by-products.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid

The crude product can be purified by recrystallization or flash column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Flash Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate). The exact gradient will depend on the polarity of any impurities.

Analytical Characterization

The purity and identity of the final product should be confirmed by the following methods:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the Fmoc-amino acid. A typical method would involve a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the Fmoc-protected amino acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Fmoc protection of phenylglycine derivatives. Note that specific values for this compound may need to be optimized.

| Parameter | Value | Reference/Note |

| Reagents | ||

| This compound | 1.0 eq | |

| Fmoc-OSu | 1.05 - 1.2 eq | A slight excess ensures complete reaction. |

| Base (Na₂CO₃ or NaHCO₃) | 2.0 - 2.5 eq | To maintain basic pH. |

| Reaction Conditions | ||

| Solvent | Dioxane/Water (1:1) or Acetone/Water (1:1) | |

| Temperature | Room Temperature (20-25 °C) | |

| Reaction Time | 4 - 12 hours | Monitor by TLC. |

| Work-up & Purification | ||

| Acidification pH | 2 - 3 | For precipitation of the product. |

| Purification Method | Recrystallization or Flash Chromatography | |

| Expected Outcome | ||

| Yield | > 80% | Typical yields for Fmoc protection are high.[6] |

| Purity (by HPLC) | > 98% | After purification.[6] |

Mitigating Racemization

Phenylglycine and its derivatives are particularly susceptible to racemization due to the acidic nature of the α-proton.[2][3] Racemization can occur during both the Fmoc protection and, more critically, during the coupling step in SPPS.

Strategies to Minimize Racemization:

-

During Fmoc Protection:

-

Maintain a moderate temperature during the reaction.